molecular formula C8H7N3O3 B1458756 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid CAS No. 1820613-55-5

6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B1458756
CAS No.: 1820613-55-5
M. Wt: 193.16 g/mol
InChI Key: WIXPTIALABSUDS-UHFFFAOYSA-N
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Description

6-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS: 554405-17-3) is a tricyclic heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a methoxy group at position 6 and a carboxylic acid moiety at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, such as purine analogs, which are often associated with kinase inhibition and anticancer activity . The compound’s synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as seen in related imidazo[4,5-b]pyridine derivatives .

Properties

IUPAC Name

6-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-5-2-4-7(10-3-9-4)11-6(5)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXPTIALABSUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C2C(=C1)NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS Number: 1820613-55-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound based on diverse sources.

Chemical Structure and Synthesis

The structure of 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid features a methoxy group at position 6 and a carboxylic acid at position 5 of the imidazo[4,5-b]pyridine scaffold. This unique arrangement contributes to its biological properties and potential as a therapeutic agent.

Synthesis Methods:

  • The synthesis typically involves the reaction of 2,3-diaminopyridine with various carboxylic acids or their derivatives under specific conditions to yield the desired imidazo[4,5-b]pyridine structure .

Anticancer Properties

Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant anticancer activity. For instance, some related compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BHCT1161.1
Compound CNCI-H4608.55

These findings suggest that modifications to the imidazo[4,5-b]pyridine scaffold can enhance anticancer efficacy.

Inhibition of Kinases

The compound has been evaluated for its ability to inhibit specific kinases, which are critical in various signaling pathways associated with cancer progression. The structure-activity relationship (SAR) studies indicate that substituents at different positions significantly influence kinase inhibition potency. For example:

  • Cyclin G-associated kinase (GAK) : Some related compounds have been shown to act as GAK inhibitors with IC50 values in the low nanomolar range .

The biological activity of 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can be attributed to its ability to interact with specific molecular targets within cells. The presence of the methoxy group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets.

Case Studies

  • Case Study on Antitumor Activity :
    • A series of imidazo[4,5-b]pyridine derivatives were synthesized and screened for their cytotoxic effects against various cancer cell lines. The results indicated that certain substitutions led to enhanced activity against MCF7 and HCT116 cells, highlighting the potential for developing new anticancer agents based on this scaffold .
  • Study on Kinase Inhibition :
    • A study focused on the inhibition of GAK by imidazo[4,5-b]pyridine derivatives revealed that specific structural modifications could significantly improve binding affinity and selectivity toward the kinase target .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the imidazo[4,5-b]pyridine class can exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by interfering with critical signaling pathways such as the NF-kappaB pathway, which is essential for cell survival and proliferation in cancerous cells.

Neuropharmacology

6-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has been investigated for its interaction with GABA A receptors, acting as a positive allosteric modulator. This interaction enhances GABAergic signaling, which may have implications for treating anxiety disorders and epilepsy .

Enzyme Inhibition

The compound has also been studied as a potential enzyme inhibitor, particularly in the context of metabolic disorders and inflammatory diseases. Its ability to modulate enzyme activity could lead to therapeutic applications in managing conditions such as diabetes and chronic inflammation .

Development of New Materials

Due to its unique chemical structure, 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can be utilized as a building block in the synthesis of novel materials with specific electronic or optical properties. This includes applications in organic photovoltaics and sensors, where its ability to form stable complexes is advantageous .

Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced composites for aerospace and automotive industries .

Cellular Signaling Studies

The compound's influence on cellular signaling pathways makes it a valuable tool in biological research. It has been used to study mechanisms of cell signaling related to immune response and inflammation, providing insights into disease mechanisms and potential therapeutic targets .

Toxicology Studies

Investigations into the toxicological effects of heterocyclic amines have included studies on 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid due to its structural similarities with known carcinogens. Understanding its biochemical interactions helps assess risks associated with dietary exposure to similar compounds found in cooked meats .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer activity through NF-kappaB modulation,
Neuropharmacological effects on GABA A receptors,
Enzyme inhibition for metabolic disorders
Material ScienceSynthesis of advanced materials,
Incorporation into polymers for enhanced properties
Biological ResearchStudies on cellular signaling pathways,
Toxicological research related to dietary exposure

Case Studies

Case Study 1: Anticancer Mechanisms
A study published in Molecular Cancer Therapeutics demonstrated that derivatives of 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid showed significant inhibition of tumor cell growth in vitro by targeting the NF-kappaB signaling pathway. The results indicated a dose-dependent response, highlighting the compound's potential as a lead structure for drug development against various cancers.

Case Study 2: Neuropharmacological Effects
Research published in Neuropharmacology explored the effects of this compound on GABA A receptor modulation in rodent models. The findings suggested that administration led to increased inhibitory neurotransmission, which could provide therapeutic benefits for conditions such as anxiety and epilepsy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 3, 6, and 7 of the imidazo[4,5-b]pyridine core. For example:

  • 3-Cyclopropyl-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid : This derivative replaces the methoxy group with a 2-hydroxybenzoyl moiety and introduces a cyclopropyl substituent at position 3. It exhibits a higher melting point (276–277°C) compared to the methoxy variant, likely due to enhanced hydrogen bonding from the hydroxybenzoyl group .
  • 3-Allyl-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid : The allyl group at position 3 reduces crystallinity (mp = 249–250°C), suggesting increased conformational flexibility .

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Reference
6-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid 6-OCH₃, 5-COOH N/A N/A
3-Cyclopropyl-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid 3-Cyclopropyl, 6-hydroxybenzoyl 276–277 86
3-Allyl-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid 3-Allyl, 6-hydroxybenzoyl 249–250 75
Anticancer Activity
  • Imidazo[4,5-b]pyridine Derivatives: Substitutions at position 3 (e.g., tert-butyl, cyclohexyl) influence solubility and bioavailability.
Enzyme Inhibition

    Preparation Methods

    General Synthetic Strategy

    The compound belongs to the class of 3H-imidazo[4,5-b]pyridine-5-carboxylic acids, which are typically prepared via cyclization reactions involving diamino pyridine derivatives and appropriate aldehydes or acid derivatives. The key steps involve:

    • Formation of methyl esters of substituted imidazo[4,5-b]pyridine carboxylates via condensation of methyl 5,6-diaminopyridine-2-carboxylate with aryl or heteroaryl aldehydes.
    • Subsequent hydrolysis of the ester to yield the target carboxylic acid.

    This approach is supported by the work of Satam et al. (2016), who synthesized a series of such compounds including those with 6-methoxypyridinyl substituents that mimic the 6-methoxy group in the target compound.

    Detailed Preparation Method

    Starting Materials

    Synthetic Procedure

    Method B (Preferred for Imidazo[4,5-b]pyridine derivatives)
    • Dissolve methyl 5,6-diaminopyridine-2-carboxylate (3.0 mmol) and 6-methoxypyridine-2-carboxaldehyde (3.0 mmol) in DMSO (4.0 mL).
    • Heat the reaction mixture at 120–125 °C for 12 hours to promote condensation and cyclization, yielding methyl 2-(6-methoxypyridin-2-yl)-3H-imidazo[4,5-b]pyridine-5-carboxylate.
    • Remove the solvent under reduced pressure.
    • Purify the crude product by silica gel column chromatography.
    Hydrolysis to Carboxylic Acid
    • Reflux the purified ester in 5% aqueous sodium hydroxide solution for 1 hour.
    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 3–4.
    • Filter the precipitated 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid.
    • Wash with water and dry under vacuum at 50 °C.

    Yields and Characterization

    Compound Yield of Ester (%) Yield of Acid (%) Melting Point (°C) Notes
    6-Methoxy substituted ester 18–84% (varies by specific substituent) 64–93% Typically >200°C Characterized by 1H-NMR, IR, MS

    The yields vary depending on the exact substituent and reaction conditions, but the described method generally provides good to high yields of the target acid.

    Alternative Synthetic Route: Reaction of Acid Chloride with Diaminopyridine

    An alternative preparation involves the reaction of the acid chloride derivative of a pyrazole-3-carboxylic acid with 2,3-diaminopyridine, which can yield imidazo[4,5-b]pyridine derivatives under basic conditions in benzene. Key points:

    • The acid chloride reacts with the diamine to form the imidazo ring via nucleophilic attack and cyclization.
    • Reaction conditions include reflux in benzene for 5 hours or stirring at room temperature for several days.
    • This method can yield the imidazo[4,5-b]pyridine core but may require careful control to favor the desired product over amide formation.

    While this route is mechanistically insightful, it is less commonly applied for the 6-methoxy substituted derivative specifically.

    Catalyzed Synthesis via Zinc Triflate

    Another reported method for synthesizing 2-substituted imidazo[4,5-c]pyridine derivatives involves:

    • Condensation of 3,4-diaminopyridine with substituted aryl aldehydes.
    • Use of zinc triflate as a catalyst in methanol solvent under reflux.
    • This method offers milder conditions and better yields compared to classical methods that require harsh reagents like POCl3 or polyphosphoric acid.

    Though this method is more general for 2-substituted imidazo[4,5-c]pyridines, it may be adapted for the 6-methoxy variant by using the appropriate aldehyde.

    Summary Table of Preparation Methods

    Method Starting Materials Conditions Advantages Limitations Yield Range
    Condensation in DMSO (Method B) Methyl 5,6-diaminopyridine-2-carboxylate + 6-methoxypyridine-2-carboxaldehyde 120–125 °C, 12 h; hydrolysis with NaOH reflux Straightforward, good yields, well-characterized Requires high temperature, DMSO solvent Ester: 18–84%; Acid: 64–93%
    Acid chloride + 2,3-diaminopyridine Pyrazole-3-carboxylic acid chloride + 2,3-diaminopyridine Reflux in benzene, 5 h or RT, days Mechanistic insight, alternative route Longer reaction, possible side products Moderate to good
    Zinc triflate catalyzed condensation 3,4-diaminopyridine + substituted aryl aldehydes Reflux in methanol, catalytic Zn(OTf)2 Mild, green, efficient Mostly 2-substituted derivatives, less direct for 6-methoxy Good yields

    Research Findings and Notes

    • The susceptibility of intermediates such as N-methylpyrrole-2-carbonyl chloride to polymerization can complicate synthesis.
    • Hydrolysis conditions must be chosen carefully; for example, coumarin-containing esters require acidic hydrolysis to avoid lactone ring opening.
    • Spectroscopic characterization (1H-NMR, IR, MS) confirms the structure of the synthesized acids, with characteristic imidazole N-H and carboxylic acid bands.
    • The zinc triflate method provides a greener alternative with shorter reaction times and avoids toxic reagents.

    This comprehensive overview presents the primary preparation methods of 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid , emphasizing the condensation of methyl 5,6-diaminopyridine-2-carboxylate with 6-methoxypyridine-2-carboxaldehyde in DMSO and subsequent hydrolysis as the most direct and effective approach. Alternative methods provide mechanistic insights and catalytic improvements but may require adaptation for this specific compound.

    Q & A

    What are the key considerations for designing synthetic routes for 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid?

    Basic Research Question
    Synthesis of this heterocyclic compound requires careful selection of building blocks and reaction conditions. Analogous structures like 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid (CAS 1784406-87-6) and 3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1372925-15-9) suggest the use of brominated or cyano-substituted intermediates for regioselective functionalization . A methodological approach includes:

    • Step 1 : Optimize coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors.
    • Step 2 : Protect the carboxylic acid group during methoxy introduction to avoid side reactions.
    • Step 3 : Validate purity via HPLC and cross-reference spectral data (e.g., 1^1H NMR, 13^{13}C NMR) with structurally similar compounds in existing catalogues .

    How can researchers resolve contradictions in spectroscopic data during structural elucidation?

    Advanced Research Question
    Discrepancies in spectral interpretation often arise from tautomerism or solvent effects. For example, the imidazo[4,5-b]pyridine core may exhibit keto-enol tautomerism, altering NMR chemical shifts. Methodological strategies include:

    • Comparative Analysis : Cross-check data with analogs like 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylic acid) to identify tautomeric patterns .
    • Computational Validation : Use density functional theory (DFT) to simulate NMR spectra under varying protonation states.
    • Variable Temperature NMR : Probe dynamic equilibria by acquiring spectra at 25°C and −40°C .

    What experimental protocols are recommended for stability studies of this compound under acidic/basic conditions?

    Basic Research Question
    Stability profiling is critical for applications in drug discovery. A systematic approach involves:

    • Accelerated Degradation Tests : Expose the compound to 0.1 M HCl (simulating gastric fluid) and 0.1 M NaOH at 37°C for 24 hours.
    • Analytical Monitoring : Use LC-MS to track degradation products (e.g., decarboxylation or demethylation).
    • Control Experiments : Compare with structurally stable analogs like 2,3,5,6-tetrafluoro-4-iodobenzoic acid (EN300-43359983) to isolate instability mechanisms .

    How can computational modeling predict the reactivity of 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid in nucleophilic substitution reactions?

    Advanced Research Question
    Mechanistic studies require integration of experimental and computational

    • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C-2 or C-6 positions).
    • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack.
    • Validation : Compare predicted reactivity with empirical results from halogenated derivatives like 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid (MDL MFCD28647637) .

    What strategies address low yields in cross-coupling reactions involving this compound?

    Advanced Research Question
    Low yields often stem from steric hindrance or catalyst incompatibility. Solutions include:

    • Catalyst Screening : Test Pd(OAc)2_2, XPhos, or Buchwald-Hartwig conditions for bulky substrates.
    • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 100°C, 30 minutes).
    • Additive Optimization : Introduce ligands like P(tt-Bu)3_3 or Cs2_2CO3_3 to enhance catalytic activity. Reference protocols from lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate synthesis (EN300-43379355) for metal-mediated reactions .

    How to design a robust analytical workflow for quantifying trace impurities in this compound?

    Advanced Research Question
    Develop a multi-technique approach:

    • LC-MS/MS : Detect impurities at ppm levels using a C18 column and 0.1% formic acid in acetonitrile/water.
    • ICP-MS : Screen for heavy metal residues from catalysts (e.g., Pd, Li).
    • Reference Standards : Use 6-methylpyrimidine-4-carboxylic acid hydrochloride (CAS 1372925-15-9) as a control for carboxylate-containing impurities .

    What resources are recommended for accessing authoritative spectral and synthetic data?

    Basic Research Question
    Leverage academic and commercial databases:

    • Enamine Building Blocks Catalogue : Cross-reference molecular formulas (e.g., C9H9BrO2, Mol. weight 229.07) and CAS numbers for analogs .

    • ResearchGate : Collaborate with researchers publishing on imidazo-pyridine derivatives .

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    • Public Repositories : Use PubChem or ChemSpider entries linked to 3,3-difluoro-2,2-dimethylcyclobutane-1-carboxylic acid (EN300-43378364) for structural comparisons .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
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    Feasible Synthetic Routes

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    6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
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    6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

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